N-[3-(acetylamino)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]thiophene-2-carboxamide typically involves the reaction of 3-acetamidophenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and HepG2.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxyphenyl)thiophene-2-carboxamide
- N-(3-Bromophenyl)thiophene-2-carboxamide
- N-(3-Chlorophenyl)thiophene-2-carboxamide
Uniqueness
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31g/mol |
IUPAC Name |
N-(3-acetamidophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)14-10-4-2-5-11(8-10)15-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI Key |
LIDSZOZNZQHXRE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.